

Discovery and origin of Monomethyl auristatin E intermediates

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An In-depth Technical Guide to the Discovery and Origin of Monomethyl Auristatin E (MMAE) Intermediates

Introduction

Monomethyl auristatin E (MMAE) is a synthetic, ultrapotent antineoplastic agent that has become a cornerstone of modern cancer therapy, particularly as the cytotoxic "warhead" in antibody-drug conjugates (ADCs).[1][2] Its high toxicity prevents its use as a standalone chemotherapeutic agent; instead, it is conjugated to a monoclonal antibody that directs it specifically to cancer cells, minimizing systemic exposure and maximizing efficacy.[2] This guide provides a detailed exploration of the origins, discovery, and synthetic pathways of MMAE, focusing on its key chemical intermediates. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin: From Sea Hare to Synthetic Payload

The story of MMAE begins with the natural product dolastatin 10, a potent antimitotic peptide isolated in the 1980s by Pettit and his colleagues from the marine sea hare Dolabella auricularia.[3][4][5] Dolastatin 10 demonstrated extraordinary cytotoxicity, with sub-nanomolar activity against a range of cancer cell lines.[3][4] Subsequent research revealed that the true





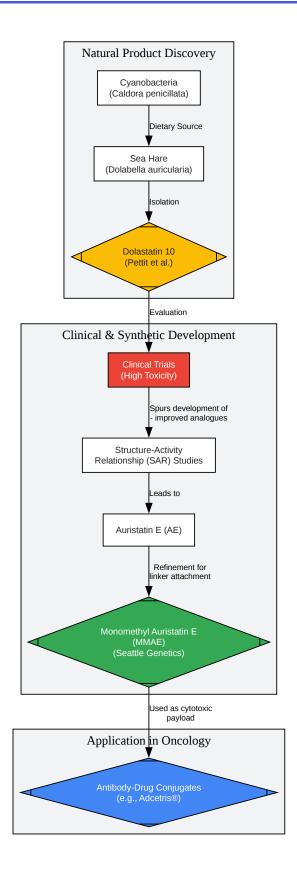


biosynthetic source of dolastatin 10 was not the mollusk itself, but cyanobacteria (originally identified as Symploca hydnoides) on which it feeds.[6]

Dolastatin 10 is a pentapeptide containing several unique amino acid residues: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap), with a C-terminal amine unit, dolaphenine (Doe).[3][6][7]

Despite its potent preclinical activity, dolastatin 10 failed in clinical trials due to a narrow therapeutic window and significant toxicity.[3][4][8] This spurred research into synthetic analogues with improved properties. This led to the development of the auristatins, including auristatin E, which replaced the C-terminal dolaphenine unit.[3] Further refinement by scientists at Seattle Genetics (now Seagen) led to the creation of Monomethyl Auristatin E (MMAE).[9] MMAE is technically desmethyl-auristatin E, featuring a single methyl group on the N-terminal amino group, which provides a stable and defined attachment point for linkers used in ADCs.[9] This modification was crucial for its successful implementation in multiple FDA-approved ADCs, including brentuximab vedotin (Adcetris®), polatuzumab vedotin (Polivy®), and enfortumab vedotin (Padcev®).[10][11]





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Caption: Logical workflow from natural product to ADC payload.



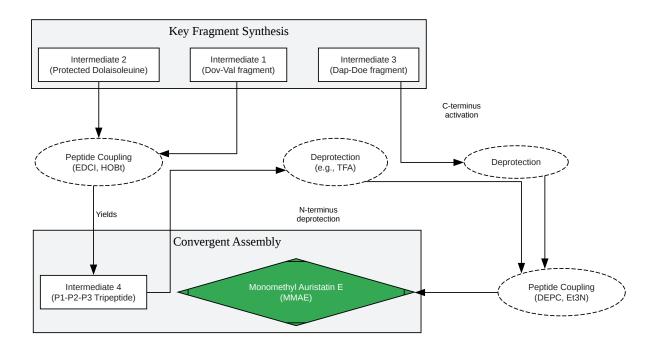
Synthesis of MMAE and Key Intermediates

The total synthesis of MMAE is a complex undertaking that relies on the stereoselective synthesis of its unique amino acid components and their sequential coupling. The general strategy is a convergent synthesis, where key peptide fragments are prepared separately and then combined. The core backbone consists of five units, often referred to as P1 through P5 from the N-terminus to the C-terminus.

The key intermediates are the protected amino acid monomers and the coupled di- or tripeptide fragments. These include:

- N-terminal unit (P1): (S)-N,3-dimethyl-2-((S)-3-methyl-2- (methylamino)butanamido)butanamide, derived from monomethylated valine.
- P2 Unit: Valine
- P3 Unit: Dolaisoleuine (Dil)
- P4 Unit: Dolaproine (Dap)
- C-terminal unit (P5): A modified dolaphenine analogue, (1S,2R)-1-hydroxy-1-phenylpropan-2-amine.





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Caption: Convergent synthesis strategy for MMAE.

Experimental Protocols for Key Intermediates

The following protocols are representative of the methods used in the synthesis of dolastatin 10 analogues and MMAE.[3][4]

Protocol 1: Synthesis of P4-P5 Dipeptide Fragment (e.g., H-Dap-Phe-OMe) This process involves the stereoselective synthesis of the dolaproine (Dap) unit followed by coupling to the C-terminal amine.

• Synthesis of Protected Dolaproine (Boc-Dap): The synthesis of the Boc-protected dolaproine unit, which contains three chiral centers, can be achieved via an asymmetric aldol reaction. A

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chiral proline aldehyde is reacted with the boron enolate of a chiral oxazolidinone, followed by methylation and cleavage of the chiral auxiliary.[4][12]

- Peptide Coupling: The resulting protected dolaproine acid (Boc-Dap-OH) is coupled to the Cterminal amine (e.g., Phenylalanine methyl ester) using standard peptide coupling reagents.
 - To a stirred solution of Boc-Dap-OH, H-Phe-OMe, and triethylamine (Et₃N) in a solvent like N,N-dimethylacetamide (DMAc), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) are added.
 - The reaction mixture is stirred for 12-18 hours at room temperature.
 - The product, Boc-Dap-Phe-OMe, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Deprotection: The N-terminal Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent to yield the dipeptide fragment (H-Dap-Phe-OMe) ready for the next coupling step.[3][4]

Protocol 2: Synthesis of the P1-P2-P3 Tripeptide Fragment This involves coupling the N-terminal Dov-Val unit to the dolaisoleuine (Dil) unit.

- Fragment Preparation: The protected dipeptide Fmoc-MeVal-Val-OH and the protected dolaisoleuine intermediate (H-Dil-OtBu) are synthesized separately using established methods.[7][13]
- Peptide Coupling: The two fragments are coupled using a coupling agent such as diethyl cyanophosphonate (DEPC) or dicyclohexylcarbodiimide (DCC) in a solvent like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).[7]
- Purification and Deprotection: The resulting tripeptide is purified by chromatography. The C-terminal tert-butyl ester is removed with TFA, and the N-terminal Fmoc group can be removed with a base like diethylamine (Et₂NH) to prepare the fragment for the final coupling.
 [3]

Protocol 3: Final Convergent Coupling The deprotected P1-P3 fragment (acid) is coupled with the deprotected P4-P5 fragment (amine).



- The P1-P3 carboxylic acid fragment and the P4-P5 amine fragment are dissolved in DMAc with Et₃N.
- Coupling reagents (e.g., EDCI and HOBt) are added, and the mixture is stirred until the reaction is complete, as monitored by LC-MS.[3][4]
- The final product, MMAE, is purified to a high degree (>98%) using preparative RP-HPLC. [10][14]

Quantitative Data on MMAE Intermediates and Derivatives

The potency and synthesis efficiency of MMAE and its precursors are critical for their application. The data below is compiled from various studies.

Table 1: Cytotoxicity of Dolastatin 10, MMAE, and Conjugates



| Compound | Cell Line | Assay Type | IC50 / EC50 Value | Reference |
|-------------------------|---------------------------|--------------|----------------------|-----------|
| Dolastatin 10 | L1210 Leukemia | Cytotoxicity | 0.03 nM | [7] |
| Dolastatin 10 | NCI-H69 Lung Cancer | Cytotoxicity | 0.059 nM | [7] |
| Dolastatin 10 | DU-145 Prostate Cancer | Cytotoxicity | 0.5 nM | [7] |
| MMAE (non-targeted) | DX3puroβ6 Melanoma | Cytotoxicity | 0.058 ± 0.003 nM | [14] |
| MMAE (non-targeted) | BxPC-3 Pancreatic | Cytotoxicity | 65.1 ± 10.6 nM | [10][14] |
| MMAE (non-targeted) | Pancreatic Cells | Cytotoxicity | 0.16–0.5 nM | [10] |
| Cys-linker- MMAE ADC | BT-474 Breast Cancer | Cytotoxicity | 10 ⁻¹¹ M | [11] |
| vc-MMAE | SKBR3 Breast Cancer | Cytotoxicity | 410.54 ± 4.9 nM | [15] |

| vc-MMAE | HEK293 | Cytotoxicity | 482.86 \pm 6.4 nM |[15] |

Table 2: Synthesis and Conjugation Yields



| Process | Product | Yield (%) | Reference |
|--------------------------------------|---------------------------------|-----------|-----------|
| Non- chromatographic Isolation | vc-MMAE | 65% | [15] |
| Solution Phase Conjugation | NH2-PDC-1 (MMAE Conjugate) | 78% | [10][14] |
| Solution Phase Conjugation | DOTA-PDC-1 (MMAE Conjugate) | 89% | [10][14] |
| Asymmetric Amidation & HPLC | MMAE.VC.SA.617 | 43% | [16] |
| Solid Phase Peptide Synthesis | Purified DOTA-peptide precursor | 5% | [10] |

| Solid Phase Peptide Synthesis | Purified NH2-peptide precursor | 9% |[10] |

Table 3: Tubulin Polymerization Inhibition

| Compound | Assay Type | EC50 Value (μM) | Reference |
|---------------------------------|---------------------------|-----------------|-----------|
| Free MMAE | Tubulin Polymerization | 1.426 μΜ | [11] |
| Cys-linker-MMAE Conjugate 11 | Tubulin Polymerization | 1.525 μΜ | [11] |

| Cys-linker-MMAE Conjugate 15 | Tubulin Polymerization | 2.903 μΜ |[11] |

Mechanism of Action: Microtubule Disruption

The potent cytotoxicity of MMAE stems from its function as a tubulin inhibitor.[17] Once an ADC delivers MMAE into a target cancer cell, the linker is cleaved, releasing the free drug.[18] MMAE then binds to tubulin, the protein subunit of microtubules. This binding inhibits tubulin polymerization, a critical process for forming the mitotic spindle during cell division.[19]

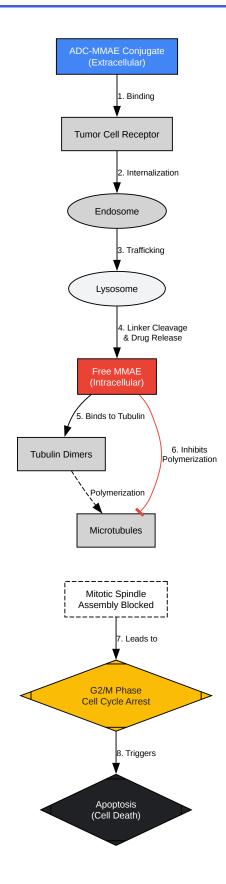






The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately triggering apoptosis (programmed cell death).[18] This mechanism makes MMAE exceptionally potent against rapidly dividing cancer cells.





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Caption: Mechanism of action for MMAE delivered by an ADC.



Conclusion

From its origins as a component of a complex natural product in a marine mollusk to its current status as a precision-engineered synthetic payload, the journey of Monomethyl Auristatin E exemplifies the evolution of targeted cancer therapy. The challenging synthesis of its unique amino acid intermediates and the overall peptide structure has been overcome through decades of research, enabling its widespread use in life-saving antibody-drug conjugates. Understanding the discovery, synthesis, and mechanism of MMAE and its intermediates is crucial for the continued development of next-generation ADCs and other targeted therapeutic strategies.

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